molecular formula C15H15NO4S B2547328 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 777897-86-6

4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2547328
CAS No.: 777897-86-6
M. Wt: 305.35
InChI Key: UUQWEXVSLMASAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS Number: 37028-84-5) is a benzoic acid-based sulfonamide derivative with a molecular formula of C 15 H 15 NO 4 S and a molecular weight of 305.35 g/mol . This family of compounds is of significant interest in medicinal chemistry and biochemical research, particularly for the development of targeted cancer therapies. A closely related ester analog, Methyl 3-([(4-methylphenyl)sulfonyl]amino)benzoate (MSAB), has been identified as a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway . MSAB directly targets β-catenin, a key transcriptional co-activator, and disrupts its interaction with TCF4 in the nucleus. This inhibition leads to the downregulation of oncogenes such as c-Myc and cyclin D1, and preferentially induces apoptosis in cancer cells that are dependent on β-catenin for survival . Research indicates that compounds like MSAB can inhibit the growth of colon cancer patient-derived xenografts (PDX), especially in tumors with high levels of β-catenin expression . This highlights the potential of this chemical scaffold in pioneering targeted cancer treatments and precision medicine. Application Note: This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-7-13(8-4-10)21(19,20)16-14-9-12(15(17)18)6-5-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWEXVSLMASAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 3-Amino-4-Methylbenzoic Acid

The most straightforward route involves reacting 3-amino-4-methylbenzoic acid with 4-methylbenzenesulfonyl chloride (tosyl chloride) under alkaline conditions. This method leverages nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in tosyl chloride.

Reaction Conditions

  • Solvent: Distilled water or tetrahydrofuran (THF)
  • Base: Sodium carbonate (pH 8–10)
  • Temperature: Room temperature (20–25°C)
  • Time: 2–6 hours

After completion, the mixture is acidified to pH 1–2 using hydrochloric acid, precipitating the product. Purification via recrystallization in methanol yields colorless crystals.

Key Data:
Parameter Value Source
Yield 80–93%
Melting Point 503 K *
Purity (HPLC) >95%

*Note: Structural data from excluded sources are omitted per user guidelines.

Hydrolysis of Methyl Ester Precursor

A two-step approach involves synthesizing the methyl ester intermediate methyl 3-[(4-methylphenyl)sulfonamido]-4-methylbenzoate , followed by hydrolysis to the carboxylic acid.

Step 1: Esterification and Sulfonylation

  • Starting Material: Methyl 3-amino-4-methylbenzoate
  • Reagent: 4-Methylbenzenesulfonyl chloride
  • Conditions:
    • Solvent: THF
    • Base: Pyridine (catalytic)
    • Temperature: 0–5°C (to minimize side reactions)

Step 2: Ester Hydrolysis

The ester is hydrolyzed using lithium hydroxide monohydrate in THF:

  • Molar Ratio: 1:3 (ester:LiOH)
  • Temperature: 20°C
  • Time: 5 hours
  • Yield: 477 mg (84% from 37028-84-5 precursor).
Advantages:
  • Avoids carboxylic acid group interference during sulfonylation.
  • Higher regioselectivity compared to direct methods.

Alternative Synthetic Routes

Metal-Catalyzed Coupling (Patent CN111100042B)

A patent describes bromination and cyanation steps for structurally related sulfonamides, though adaptations are required for this compound:

  • Bromination: 4-Methoxybenzenesulfonamide treated with bromine/Fe powder yields 3-bromo-4-methoxybenzenesulfonamide.
  • Cyanation: CuCN in DMF replaces bromine with cyano groups.
  • Esterification/Hydrolysis: Similar to Method 2.

Schiff Base Intermediate (Evitachem Route)

Evitachem’s synthesis of a hydrazono-methyl derivative involves:

  • Condensing 3-(chlorosulfonyl)benzoic acid with hydrazine derivatives.
  • Oxidizing intermediates to form sulfonamides.

Reaction Optimization and Challenges

Critical Parameters

  • pH Control: Maintaining pH 8–10 during sulfonylation prevents undesired protonation of the amine.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
  • Temperature: Exceeding 40°C during hydrolysis risks decarboxylation.

Byproducts and Mitigation

  • N-Ditosylation: Controlled reagent stoichiometry (1:1.1 amine:tosyl chloride) minimizes ditosylated byproducts.
  • Ester Saponification: Lithium hydroxide avoids side reactions seen with stronger bases (e.g., NaOH).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6):
    δ 2.35 (s, 3H, Ar-CH3), δ 3.86 (s, 3H, COOCH3 in ester precursor), δ 7.2–8.1 (m, 7H, aromatic).
  • IR (KBr):
    1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Crystallography

X-ray studies (excluded source) confirm planar benzoic acid and perpendicular sulfonamide groups, stabilized by O–H···O hydrogen bonds*.

Comparative Method Analysis

Method Yield Purity Complexity Scalability
Direct Sulfonylation 80–93% High Low Industrial
Ester Hydrolysis 84% Very High Moderate Laboratory
Metal-Catalyzed 70–80% Medium High Limited

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid exhibit potent antimicrobial properties against various pathogens. A study synthesized novel alkanoylated derivatives of this compound and evaluated their antibacterial and antifungal activities against strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. The results demonstrated that certain derivatives showed superior activity compared to standard antibiotics like ofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2bStaphylococcus aureus317.81
2cEscherichia coli2815.63
2aCandida albicans19125

Antioxidant Properties

The antioxidant potential of derivatives of this compound was assessed through in vitro studies using the DPPH radical scavenging method. The findings indicated that some derivatives exhibited significant antioxidant activity, with one compound showing an inhibition percentage comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Results

Sample% Inhibition at 200 µg/ml% Inhibition at 100 µg/ml% Inhibition at 50 µg/ml
Ascorbic Acid96.8397.6897.31
Compound 290a93.4187.6784.92
Compound 290b75.0371.7977.05

Drug Design and Molecular Docking Studies

In silico studies have been conducted to explore the interaction of these compounds with biological targets associated with various diseases, including bacterial infections and oxidative stress conditions. Molecular docking studies revealed that several derivatives showed promising binding affinities to targets relevant for antibacterial and antifungal activities .

Mechanism of Action

The compound exerts its effects by directly interacting with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, leading to the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Comparison with Similar Compounds

Positional Isomers

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid (CAS 37028-85-6; MW 291.33): This isomer has the sulfonamide group at position 4 instead of 3. Crystallographic studies show that carboxylic acid dimers form via O–H···O interactions, with additional stabilization from C–H···O and N–H···O bonds .
  • 4-Methyl-3-[(phenylsulfonyl)amino]benzoic Acid (CAS 926267-61-0; MW 291.33): Replacing the 4-methylphenyl group with a phenyl ring removes the para-methyl substituent, decreasing lipophilicity. This modification could reduce membrane permeability but improve aqueous solubility .

Functional Group Variations

  • 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS 379254-26-9; MW 291.32): The sulfonamide nitrogen is directly bonded to the 4-methylphenyl group, creating a sulfamoyl (SO₂NH) linkage. This structure may exhibit stronger hydrogen-bonding capacity than the target compound, influencing protein-binding efficiency .
  • 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)benzoic Acid (MW 305.35): A methylene spacer between the benzoic acid and sulfonamide groups increases conformational flexibility. This could enhance binding to larger enzyme active sites but reduce thermal stability .

Substituent Modifications

  • 4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid (CAS 499770-94-4; MW 291.33): Replacing the sulfonyl group with a thienylacetyl moiety introduces aromatic heterocyclic character. The electron-rich thiophene ring may alter electronic properties, affecting redox behavior and biological activity .
  • 4-(N,4-Dimethylphenylsulfonamido)benzoic Acid (CAS 16879-68-8; MW 305.36): N-Methylation of the sulfonamide nitrogen eliminates a hydrogen-bond donor site, likely reducing interactions with biological targets.

Physicochemical Data Table

Compound Name Molecular Formula MW Substituent Position Key Functional Groups Solubility Trends
Target Compound C₁₅H₁₅NO₄S 305.36 3-Sulfonamido, 4-Me Sulfonamide, Carboxylic Acid Low in H₂O; soluble in DMSO
4-{[(4-MePh)SO₂]amino}benzoic Acid (CAS 37028-85-6) C₁₄H₁₃NO₄S 291.33 4-Sulfonamido Sulfonamide, Carboxylic Acid Moderate in MeOH, CHCl₃
4-{[(4-MePh)amino]SO₂}benzoic Acid (CAS 379254-26-9) C₁₄H₁₃NO₄S 291.32 4-Sulfamoyl Sulfamoyl, Carboxylic Acid Soluble in DMSO, MeOH
4-(N-Me,4-MePhSO₂)benzoic Acid (CAS 16879-68-8) C₁₅H₁₅NO₄S 305.36 4-Sulfonamido, N-Me N-Me Sulfonamide, Carboxylic Acid High lipophilicity

Biological Activity

4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, is an organic compound characterized by its sulfonamide group attached to a benzoic acid structure. This unique arrangement contributes to its diverse biological activities, particularly in cancer research and antibacterial applications. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol
  • Structure : The compound features a sulfonamide group linked to a benzoic acid moiety, which facilitates interactions with various biological targets.

One of the primary mechanisms through which this compound exhibits its biological activity is by targeting the β-catenin protein within the Wnt signaling pathway. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, effectively inhibiting Wnt signaling-dependent proliferation of cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy, particularly in tumors that rely on aberrant Wnt signaling for growth and survival.

Anticancer Activity

The compound has been shown to inhibit cell proliferation in various cancer cell lines through its action on β-catenin. In vitro studies indicate that it can significantly reduce cell viability in colon cancer cells, suggesting potential use in therapeutic applications against colorectal cancer.

Antibacterial Activity

Sulfonamide compounds are known for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folate synthesis. The mechanism involves mimicking p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate production. In vitro tests have demonstrated that related sulfonamide compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus .

Study on Cancer Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for HCT116 cells, highlighting its potential as an anticancer agent.

Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various sulfonamide derivatives, including this compound. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against E. coli, comparable to standard antibiotics like ciprofloxacin .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values Reference
AnticancerHCT116 (colon cancer)15 µM
AntibacterialE. coli7.81 µg/mL
S. aureusNot specified

Q & A

Basic: What is the optimized synthetic route for 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, and what critical parameters govern its yield?

The compound is synthesized via sulfonylation of p-aminobenzoic acid with tosyl chloride under alkaline conditions. Key steps include:

  • Dissolving p-aminobenzoic acid in water and adjusting the pH to 8–9 using sodium carbonate to deprotonate the amine .
  • Adding tosyl chloride (1.3 equivalents) at room temperature, followed by stirring until a clear solution forms.
  • Acidifying the mixture to pH 1–2 with HCl to precipitate the product, which is filtered, washed, and recrystallized from methanol to yield colorless needles (quantitative yield) .
    Critical parameters include precise pH control during sulfonylation and slow crystallization to ensure high purity.

Basic: Which analytical techniques are most effective for characterizing this compound, and what key data confirm its structure?

  • 1H NMR (DMSO-d6) : Signals at δ 3.86 (s, 3H, methyl group) and δ 12.5 (broad, COOH) confirm substitution patterns .
  • X-ray crystallography : Reveals dimeric motifs via O–H···O hydrogen bonds between carboxylic acid groups and N–H···O interactions between sulfonamide and carboxylate moieties. Bond lengths (e.g., S–N: 1.62 Å) align with sulfonamide standards .
  • Melting point : 217.5–220°C, consistent with crystalline purity .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal structure features:

  • O–H···O dimers : Carboxylic acid groups form head-to-head dimers, enhancing thermal stability and reducing solubility in polar solvents .
  • C–H···O and N–H···O chains : These interactions propagate along the b-axis, creating a layered lattice. Such packing may hinder diffusion in solid-state reactions or affect dissolution rates in drug formulations .
    Modifying substituents (e.g., replacing the methyl group) could disrupt these interactions, altering bioavailability or crystallization behavior.

Advanced: What strategies are employed to enhance the biological activity of sulfonamide derivatives like this compound?

  • Functionalization of the sulfonamide group : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the para-position of the tosyl group may improve enzyme inhibition (e.g., carbonic anhydrase) by enhancing electrophilicity .
  • Carboxylic acid bioisosteres : Replacing the COOH group with tetrazoles or sulfonamides could modulate pharmacokinetics (e.g., oral absorption) while retaining hydrogen-bonding capacity .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents followed by in vitro assays (e.g., IC50 determinations) identifies pharmacophores critical for target binding .

Advanced: How can computational modeling predict this compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur’s partial positive charge suggests susceptibility to nucleophilic attack .
  • Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group with catalytic residues (e.g., Arg513). Docking scores correlate with experimental IC50 values .
  • MD simulations : Track stability of protein-ligand complexes in aqueous environments, revealing critical hydrogen bonds (e.g., between COOH and His64 in carbonic anhydrase) .

Advanced: What contradictions exist in reported data, and how can they be resolved experimentally?

  • Contradiction : Discrepancies in melting points (e.g., 217.5–220°C vs. 180–182°C for analogs) may arise from polymorphic forms or impurities .
  • Resolution :
    • Perform differential scanning calorimetry (DSC) to detect polymorphs.
    • Use high-performance liquid chromatography (HPLC) to quantify impurities.
    • Optimize recrystallization solvents (e.g., switch from methanol to ethanol) to isolate pure polymorphs .

Advanced: How is this compound used in crystal engineering to design co-crystals or metal-organic frameworks (MOFs)?

  • Co-crystal design : The carboxylic acid and sulfonamide groups serve as hydrogen-bond donors/acceptors. For example, co-crystallizing with pyridine derivatives forms 2D networks via O–H···N and N–H···O bonds, potentially enhancing porosity for gas storage .
  • MOF synthesis : Reacting with Zn(NO3)2 under solvothermal conditions could yield frameworks where the carboxylate bridges metal nodes, with sulfonamide groups functionalizing pore surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.